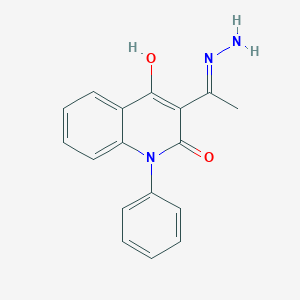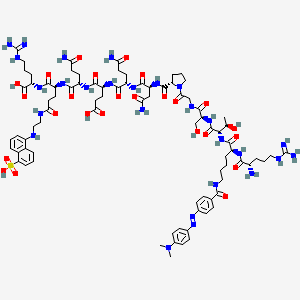
H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is a synthetic peptide that incorporates two notable fluorophores: DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). These fluorophores are often used in fluorescence resonance energy transfer (FRET) assays, making this compound valuable in various biochemical and biophysical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin.
The incorporation of DABCYL and EDANS is achieved through specific coupling reactions where these fluorophores are attached to the peptide at designated positions.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The process is followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can affect the amino acid residues, particularly those with sulfur-containing side chains.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Specific side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
The compound H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH has several applications in scientific research:
Biochemistry: Used in FRET assays to study protein-protein interactions, enzyme activities, and conformational changes.
Biophysics: Helps in understanding the dynamics of biomolecular structures.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Employed in the development of biosensors and analytical tools.
Mechanism of Action
The mechanism of action of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH is primarily based on its ability to participate in FRET. When the peptide undergoes conformational changes or interacts with other molecules, the distance between DABCYL and EDANS changes, leading to variations in fluorescence intensity. This property is exploited to monitor various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Lys-OH: A simpler dipeptide formed from L-arginyl and L-lysine residues.
H-Arg-Lys-OH TFA: The trifluoroacetic acid salt form of H-Arg-Lys-OH, which has better water solubility and stability.
Uniqueness
The uniqueness of H-Arg-Lys(DABCYL)-Thr-Ser-Gly-Pro-Asn-Gln-Glu-Gln-Glu(EDANS)-Arg-OH lies in its dual fluorophore system, which allows for sensitive and specific detection of molecular interactions and conformational changes. This makes it a powerful tool in various research applications.
Properties
CAS No. |
742080-61-1 |
|---|---|
Molecular Formula |
C83H121N27O25S |
Molecular Weight |
1929.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H121N27O25S/c1-44(112)69(106-77(127)53(98-71(121)51(84)13-8-36-95-82(88)89)14-4-5-35-94-70(120)45-19-21-46(22-20-45)107-108-47-23-25-48(26-24-47)109(2)3)80(130)105-60(43-111)72(122)97-42-67(117)110-40-10-17-61(110)79(129)104-59(41-65(87)115)78(128)102-55(28-32-64(86)114)74(124)101-57(30-34-68(118)119)75(125)99-54(27-31-63(85)113)73(123)100-56(76(126)103-58(81(131)132)16-9-37-96-83(90)91)29-33-66(116)93-39-38-92-52-15-6-12-50-49(52)11-7-18-62(50)136(133,134)135/h6-7,11-12,15,18-26,44,51,53-61,69,92,111-112H,4-5,8-10,13-14,16-17,27-43,84H2,1-3H3,(H2,85,113)(H2,86,114)(H2,87,115)(H,93,116)(H,94,120)(H,97,122)(H,98,121)(H,99,125)(H,100,123)(H,101,124)(H,102,128)(H,103,126)(H,104,129)(H,105,130)(H,106,127)(H,118,119)(H,131,132)(H4,88,89,95)(H4,90,91,96)(H,133,134,135)/t44-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,69+/m1/s1 |
InChI Key |
XTPUMPPOYFIIOR-LYGUFZDWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)NC(=O)C(CCCNC(=N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
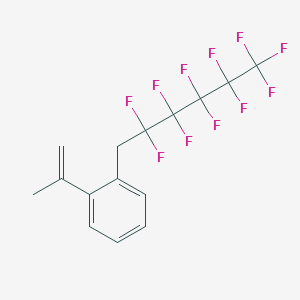
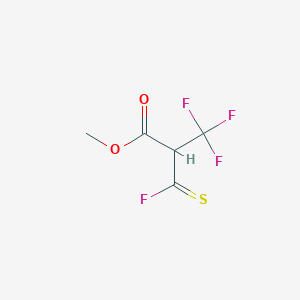
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)

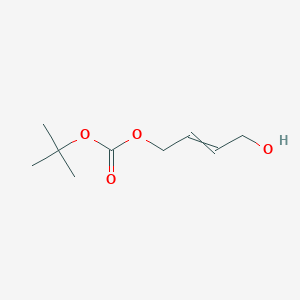
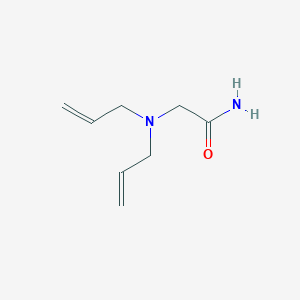
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)
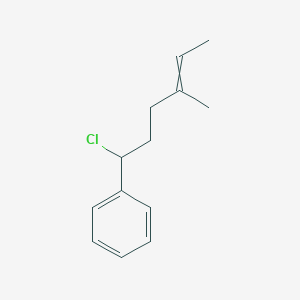
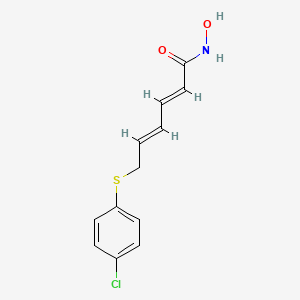
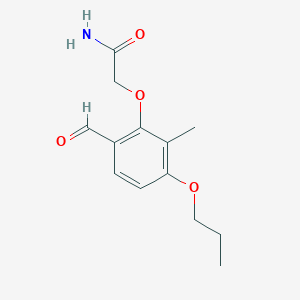
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)

